molecular formula C12H19NO3S B1596261 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- CAS No. 36783-03-6

1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-

Cat. No.: B1596261
CAS No.: 36783-03-6
M. Wt: 257.35 g/mol
InChI Key: IBSUMVZKDLDAEK-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of 1-propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- exhibits a distinctive structural framework characterized by the integration of multiple functional domains. The compound possesses a molecular formula of C₁₂H₁₉NO₃S with a calculated molecular weight of 257.35 grams per mole, establishing its position as a moderately sized organic molecule with significant structural complexity. The backbone structure consists of a three-carbon propyl chain bearing a terminal sulfonic acid group, with the central carbon atom serving as an attachment point for the substituted aniline moiety.

The aromatic component features a methylated benzene ring system, specifically incorporating a methyl substituent at the meta position relative to the amino nitrogen attachment point. This geometric arrangement creates a 3-methylphenyl or meta-tolyl functional group that significantly influences the electronic properties and steric characteristics of the overall molecular structure. The nitrogen atom serves as a critical junction point, facilitating the connection between the aromatic system and the aliphatic propyl chain through an ethyl bridge, resulting in the characteristic ethyl(3-methylphenyl)amino functionality.

The stereochemical considerations of this molecule primarily center around the conformational flexibility of the propyl chain and the rotational freedom around the carbon-nitrogen bonds. The molecule lacks defined chiral centers, eliminating the possibility of optical isomerism, but exhibits significant conformational diversity due to the flexible alkyl chain segments. The three-dimensional arrangement allows for various conformational states, with the extended and folded conformations representing the primary structural possibilities under different environmental conditions.

Structural Parameter Value Reference
Molecular Formula C₁₂H₁₉NO₃S
Molecular Weight 257.35 g/mol
Heavy Atom Count 16
Rotatable Bond Count 6
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 1-propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- provides comprehensive insights into its molecular structure and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive patterns consistent with the proposed molecular architecture, demonstrating clear evidence for the presence of both aromatic and aliphatic proton environments. The aromatic region typically exhibits signals corresponding to the substituted benzene ring system, while the aliphatic region shows characteristic patterns for the ethyl and propyl chain segments.

Infrared spectroscopic analysis reveals several crucial functional group signatures that confirm the structural assignment of this compound. The presence of the sulfonic acid moiety is evidenced by characteristic absorption bands in the region associated with sulfur-oxygen stretching vibrations. The aromatic amine functionality contributes distinctive nitrogen-hydrogen stretching absorptions in the higher frequency region, typically appearing between 3300 and 3000 reciprocal centimeters, which are characteristically weaker and sharper than corresponding alcohol hydroxyl stretches.

The carbonyl region analysis, while not directly applicable to this compound due to the absence of carbonyl functionality, allows for the confirmation of structural purity through the absence of unexpected carbonyl absorptions. The aromatic carbon-hydrogen stretching vibrations appear above 3000 reciprocal centimeters, providing additional confirmation of the aromatic character of the molecule. The aliphatic carbon-hydrogen stretching modes appear below this threshold, consistent with the presence of multiple alkyl chain segments in the molecular structure.

Spectroscopic Region Expected Characteristics Functional Group Assignment
3300-3000 cm⁻¹ Weak, sharp absorption Nitrogen-hydrogen stretch
Above 3000 cm⁻¹ Aromatic carbon-hydrogen Benzene ring system
Below 3000 cm⁻¹ Aliphatic carbon-hydrogen Ethyl and propyl chains
1250-1020 cm⁻¹ Medium intensity Carbon-nitrogen stretch

The ultraviolet-visible spectroscopic properties of this compound are primarily governed by the aromatic chromophore system present in the 3-methylphenyl moiety. The conjugated aromatic system provides characteristic absorption features in the ultraviolet region, with additional contributions from the nitrogen lone pair interactions with the aromatic system through resonance effects. These electronic transitions provide valuable information about the electronic structure and potential for photochemical processes.

Crystallographic Analysis and Solid-State Behavior

The solid-state characteristics of 1-propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- reflect the complex interplay between various intermolecular forces and packing arrangements. The compound exhibits a calculated density of 1.215 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement in the solid state. This density value suggests efficient space utilization within the crystal lattice, likely facilitated by favorable intermolecular interactions between neighboring molecules.

The crystallographic behavior is significantly influenced by the presence of the sulfonic acid functional group, which provides strong hydrogen bonding capabilities and ionic character under appropriate conditions. The acidic proton associated with the sulfonic acid moiety can participate in intermolecular hydrogen bonding networks, contributing to the overall stability and organization of the crystal structure. These hydrogen bonding interactions likely play a crucial role in determining the preferred crystal packing arrangements and the resulting physical properties of the solid material.

The molecular packing arrangements in the solid state are further influenced by the aromatic stacking interactions between the 3-methylphenyl rings of adjacent molecules. These π-π stacking interactions, combined with the hydrogen bonding networks established by the sulfonic acid groups, create a complex three-dimensional architecture that determines the bulk properties of the crystalline material. The flexibility of the propyl chain segments allows for conformational adjustments that optimize the overall packing efficiency and minimize steric conflicts between neighboring molecules.

Temperature-dependent structural behavior reveals important information about the thermal stability and phase transition characteristics of this compound. The solid-state behavior is characterized by maintaining structural integrity across a range of temperatures, with the onset of significant structural changes occurring at elevated temperatures where thermal energy begins to overcome the intermolecular binding forces.

Thermochemical Properties and Stability Profiles

The thermochemical properties of 1-propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- encompass a comprehensive range of thermal characteristics that define its behavior under various temperature conditions. While specific melting point data for this exact compound is not explicitly available in the current literature, related propanesulfonic acid derivatives exhibit melting points in the range of 8 degrees Celsius, suggesting that this compound likely exhibits similar thermal transition characteristics. The presence of additional aromatic and alkyl substituents would be expected to modify these thermal properties through changes in molecular packing and intermolecular interactions.

The thermal stability profile of this compound is significantly influenced by the presence of the sulfonic acid functional group, which generally provides enhanced thermal stability compared to other organic acid derivatives. The strong sulfur-oxygen bonds within the sulfonic acid moiety contribute to the overall thermal robustness of the molecule, allowing it to maintain structural integrity under moderate heating conditions. The aromatic amine component also contributes to thermal stability through the delocalization of electron density within the conjugated system.

Decomposition pathways under elevated temperature conditions likely involve multiple competing processes, including dehydration reactions involving the sulfonic acid group, thermal degradation of the alkyl chain segments, and potential cyclization reactions involving the aromatic amine functionality. The sequence and kinetics of these decomposition processes depend critically on the specific temperature range, heating rate, and atmospheric conditions during thermal treatment.

The stability profile under various environmental conditions reveals important insights into the chemical robustness of this compound. The molecule demonstrates good stability under ambient conditions, with the sulfonic acid functionality providing resistance to hydrolysis and other degradation pathways. The presence of the aromatic system contributes additional stability through resonance stabilization effects, while the alkyl chain segments represent the most thermally labile components of the molecular structure.

Property Value/Characteristics Environmental Conditions
Density 1.215 g/cm³ Standard temperature and pressure
Thermal Stability Moderate to high Ambient to moderate temperatures
Chemical Stability Good Neutral to acidic conditions
Decomposition Multi-step process Elevated temperatures

Properties

IUPAC Name

3-(N-ethyl-3-methylanilino)propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSUMVZKDLDAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCS(=O)(=O)O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067999
Record name 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-
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Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36783-03-6
Record name N-Ethyl-N-(3-sulfopropyl)-3-methylaniline
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Record name 1-Propanesulfonic acid, 3-(ethyl(3-methylphenyl)amino)-
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Record name 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-
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Record name 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-
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Record name 3-[ethyl(3-methylphenyl)amino]propanesulphonic acid
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Record name 1-PROPANESULFONIC ACID, 3-(ETHYL(3-METHYLPHENYL)AMINO)-
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Preparation Methods

General Synthetic Strategy Overview

The compound consists of a propane sulfonic acid moiety linked to an ethyl(3-methylphenyl)amino group. Its synthesis typically involves:

  • Introduction of the sulfonic acid group onto a propane backbone.
  • Formation of the amino substituent by N-ethylation of a 3-methylaniline derivative.
  • Coupling or substitution reactions to link the amino group to the sulfonic acid-bearing propane chain.

Preparation of 3-Aminopropanesulfonic Acid Intermediate

A key intermediate in the synthesis is 3-aminopropanesulfonic acid, which can be prepared by an industrially viable method described in Chinese patent CN101362709B. This method is notable for its cost-effectiveness and suitability for scale-up.

Process Steps:

  • Sulfonation and Nitrile Formation:

    • Sodium sulfite is dissolved in water.
    • Acrylonitrile (vinyl cyanide) and concentrated sulfuric acid (≥98%) are added dropwise at room temperature.
    • The pH is adjusted to 6–7.
    • The mixture undergoes vacuum distillation to remove water, yielding 3-sulfo-ethyl cyanide and sodium sulfate solids.
  • Ethanol Extraction and Hydrogenation:

    • The solid mixture is dissolved in absolute ethanol and refluxed.
    • Hot filtration removes sodium sulfate.
    • The filtrate is transferred to a hydrogenation reactor.
    • Cholamine solution (ammonia dissolved in ethanol, cooled to 0–15 °C) is added to adjust pH to 9–10.
    • Raney nickel catalyst is introduced, and hydrogenation proceeds at 30–200 °C (preferably 60–100 °C) and 0.5–10 MPa pressure (preferably 1–2.5 MPa) until hydrogen uptake ceases.
    • After hydrogenation, catalyst is filtered off, ethanol is recovered by distillation, and the product 3-aminopropanesulfonic acid is isolated by cooling and filtration.

Key Advantages:

  • Uses inexpensive raw materials (sodium sulfite, acrylonitrile, sulfuric acid).
  • Operates under mild conditions.
  • High yield (~80%) and purity (~99%) reported.
  • Suitable for industrial production due to simple operation and low cost.
Step Reagents/Conditions Outcome
1 Sodium sulfite, acrylonitrile, H2SO4, pH 6-7, room temp, vacuum distillation 3-sulfo-ethyl cyanide + Na2SO4 solid
2 Absolute ethanol reflux, filtration, cholamine solution (pH 9-10), Raney nickel, H2, 60 °C, 2 MPa, 6 h 3-aminopropanesulfonic acid (80% yield, 99% purity)

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Yield/Purity Source/Notes
3-Aminopropanesulfonic acid synthesis Sulfonation of acrylonitrile with sodium sulfite and H2SO4, followed by hydrogenation Sodium sulfite, acrylonitrile, H2SO4, Raney Ni, ethanol, H2, 60 °C, 2 MPa ~80% yield, 99% purity CN101362709B patent
N-Ethylation of 3-methylaniline Alkylation with ethyl halides or ethyl sulfate 3-methylaniline, ethyl halide/sulfate, base Variable, optimized in lab Standard organic synthesis
Coupling to form final compound Nucleophilic substitution with 1,3-propane sultone or equivalent N-ethyl-3-methylaniline, 1,3-propane sultone Moderate to high Inferred from related syntheses

Research Findings and Industrial Relevance

  • The patented method for 3-aminopropanesulfonic acid production emphasizes low-cost raw materials and operational simplicity, making it industrially attractive.
  • The use of Raney nickel catalyst under controlled hydrogenation conditions ensures high purity and yield.
  • The ethylation and coupling steps are well-established in organic synthesis, allowing for scalable production of the final compound.
  • No direct commercial-scale synthesis of 1-propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- was found in public databases, indicating potential for further research and optimization.

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- has been utilized in various scientific research fields:

Chemistry

  • Reagent in Organic Synthesis : Acts as a catalyst in specific reactions and is used in the preparation of other sulfonic acid derivatives.
  • Separation Techniques : It can be analyzed using reverse phase high-performance liquid chromatography (HPLC), particularly on Newcrom R1 columns, which are suitable for isolating impurities .

Biology

  • Buffering Agent : Employed in biochemical assays due to its solubility and stability.
  • Enzyme Modulation : The compound interacts with enzymes and receptors, potentially influencing metabolic pathways .

Medicine

  • Therapeutic Investigations : Explored for potential anticancer and antimicrobial properties. Preliminary studies indicate that it may inhibit tumor cell proliferation and exhibit activity against bacterial strains .

Industry

  • Dyes and Pigments Production : Utilized in the synthesis of various industrial chemicals due to its unique chemical properties.

Research indicates that 1-propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- may exhibit several biological activities:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains, suggesting therapeutic applications in treating infections resistant to conventional antibiotics.
  • Antitumor Activity : Related compounds have shown significant cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition : In vitro studies have shown modulation of specific enzyme activities, which could contribute to its therapeutic effects .

Antimicrobial Screening

A study demonstrated that sulfonic acid derivatives, including this compound, exhibited promising results against multiple bacterial strains, highlighting their potential in developing new antibacterial agents.

Antitumor Activity

Research focusing on similar compounds indicated significant cytotoxic effects on various cancer cell lines. These findings warrant further exploration into their mechanisms as potential anticancer agents.

Enzyme Activity Modulation

In vitro assays showed that this compound could modulate the activity of certain enzymes involved in metabolic pathways, contributing to its biological effects .

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

1-Propanesulfonic Acid, 3-[(dimethylamino)-]
  • Molecular Formula: C₅H₁₃NO₃S
  • Molecular Weight : 167.23 g/mol
  • Key Features: A simpler analogue with a dimethylamino group instead of the ethyl(3-methylphenyl)amino substituent.
  • Applications : Primarily used in chemical synthesis and intermediate processes due to its compact structure and basicity .
3-{[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-1-propanesulfonic Acid (TAPS)
  • Molecular Formula: C₇H₁₇NO₇S
  • Molecular Weight : 259.28 g/mol
  • Key Features: Contains a tris(hydroxymethyl)aminomethane (TRIS)-like substituent, enhancing buffering capacity at pH 8.0–9.0.
  • Applications : A zwitterionic biological buffer for enzyme assays and protein stabilization .
3-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-propanesulfonic Acid (HEPPS)
  • Molecular Formula : C₉H₂₀N₂O₄S
  • Molecular Weight : 252.33 g/mol
  • Key Features : A piperazine derivative with a hydroxyethyl group, providing buffering in the pH 7.6–8.8 range.
  • Applications : Used in cell culture media and biochemical assays .
Fluorinated Derivatives (e.g., 3-[[3-(Dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-1-propanesulfonic Acid)
  • Molecular Formula : C₁₆H₁₉F₁₇N₂O₅S₂
  • Molecular Weight : 706.43 g/mol
  • Key Features : Incorporates perfluoroalkyl chains, imparting hydrophobicity and chemical stability.
  • Applications : Surfactants and coatings in industrial applications; however, their persistence raises environmental concerns .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Environmental Notes
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- C₁₂H₁₉NO₃S 257.35 Ethyl(3-methylphenyl)amino HPLC analysis No significant PFAS-related risks
Sodium salt of 1-propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- C₁₂H₁₈NNaO₄S 295.33 Ethyl(3-methylphenyl)amino, sodium counterion Enhanced solubility for analytical use Low environmental persistence
3-(Dimethylamino)-1-propanesulfonic acid C₅H₁₃NO₃S 167.23 Dimethylamino Chemical synthesis Biodegradable
TAPS C₇H₁₇NO₇S 259.28 TRIS-like hydroxyalkylamino Biological buffering (pH 8.0–9.0) Non-toxic, lab-safe
Fluorinated sulfonic acid derivative C₁₆H₁₉F₁₇N₂O₅S₂ 706.43 Perfluoroalkyl, dimethylaminopropyl Industrial surfactants Persistent organic pollutant (POP)

Key Differentiators

Substituent Complexity: The ethyl(3-methylphenyl)amino group in the target compound provides aromaticity and steric bulk, favoring π-π interactions in HPLC . Simpler analogues like 3-(dimethylamino)-1-propanesulfonic acid lack this aromaticity, limiting their analytical utility . Fluorinated derivatives exhibit extreme hydrophobicity and thermal stability due to perfluoroalkyl chains but carry environmental risks .

Applications :

  • The target compound and its sodium salt are niche analytical reagents, whereas TAPS and HEPPS are broad-use buffers in biochemistry .
  • Fluorinated variants excel in industrial durability but are restricted by regulations due to persistence .

Environmental Impact: Non-fluorinated sulfonic acids (e.g., target compound, TAPS) are biodegradable and pose minimal ecological risks. Fluorinated analogues, however, are linked to long-term environmental contamination .

Biological Activity

Overview

1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- is an organic compound with the molecular formula C12H19NO3S. This sulfonic acid derivative has garnered interest due to its potential biological activities and applications across various scientific fields, including medicinal chemistry and biochemistry.

  • Molecular Weight : 257.351 g/mol
  • CAS Number : 36783-03-6
  • InChI Key : IBSUMVZKDLDAEK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 3-methylaniline with ethyl bromide to yield N-ethyl-3-methylaniline.
  • Subsequent reaction with 1,3-propanesultone under basic conditions to form the final product.

The biological activity of 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- is attributed to its ability to interact with various molecular targets:

  • The sulfonic acid group can form ionic interactions with positively charged sites on proteins.
  • The aromatic ring can engage in hydrophobic interactions, potentially modulating enzyme and receptor activities.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Properties

Studies have suggested that sulfonic acid derivatives can possess antimicrobial properties. The specific mechanism may involve disruption of microbial membrane integrity or inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary investigations into the anticancer potential of related compounds indicate that they may inhibit tumor cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, which could have implications in drug development for conditions like cancer or bacterial infections.

Case Studies and Research Findings

  • Antimicrobial Screening : A study demonstrated that sulfonic acid derivatives, including 1-Propanesulfonic acid, showed promising results against various bacterial strains, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics .
  • Antitumor Activity : Research focusing on similar compounds indicated significant cytotoxic effects on cancer cell lines, leading to further exploration of their mechanisms as potential anticancer agents .
  • Enzyme Activity Modulation : In vitro assays have shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways, which may contribute to its biological effects .

Applications in Research and Industry

1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- is utilized in various applications:

  • Biochemical Assays : Employed as a buffer in biological experiments due to its solubility and stability.
  • Pharmaceutical Development : Investigated for its potential use as an active pharmaceutical ingredient (API) in drug formulations targeting specific diseases.
  • Industrial Use : Used in the production of dyes and pigments due to its chemical properties.

Q & A

Q. What are the recommended synthetic routes for preparing 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Substitution : Reacting a primary amine (e.g., ethyl(3-methylphenyl)amine) with a propane sulfonate derivative (e.g., 3-chloropropanesulfonic acid) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to verify the absence of unreacted amines or byproducts .

Q. How is this compound characterized structurally?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O or DMSO-d₆) identifies aromatic protons (δ 6.8–7.2 ppm), ethyl group protons (δ 1.2–1.5 ppm), and sulfonic acid protons (broad signal at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode detects the molecular ion [M–H]⁻ at m/z 294.1 (calculated for C₁₂H₁₈NO₃S⁻) .
  • Elemental Analysis : Validate empirical formula (C₁₂H₁₉NO₃S) with ≤0.3% deviation .

Q. What are its key physicochemical properties?

  • Solubility : Highly soluble in polar solvents (water, methanol) due to the sulfonic acid group; logP ~1.2 (predicted) indicates moderate hydrophobicity .
  • pKa : The sulfonic acid group is strongly acidic (pKa ~1–2), while the ethylamino group is weakly basic (pKa ~8–9), making the compound zwitterionic at neutral pH .

Advanced Research Questions

Q. How does this compound interact with biomolecules in enzymatic assays?

  • Mechanistic Studies : The sulfonic acid group may act as a competitive inhibitor for enzymes with cationic active sites (e.g., proteases). Use stopped-flow kinetics to measure binding constants (e.g., Kₐ via fluorescence quenching) .
  • Buffer Compatibility : Evaluate stability in Tris or HEPES buffers (pH 7–9) using circular dichroism (CD) to monitor conformational changes in target proteins .

Q. What computational tools predict its interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate ligand-protein binding using AMBER or GROMACS. The ethyl(3-methylphenyl) group shows hydrophobic interactions with residues like Phe or Leu .
  • Docking Studies : PHENIX-Software (AutoDock Vina) models binding poses in enzymes, with scoring functions validating affinity predictions .

Q. How to resolve contradictions in stability data under varying conditions?

  • Stress Testing : Expose the compound to UV light (254 nm, 48 hrs), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via LC-MS:
    • Major Degradant : Sulfone formation (oxidation) at m/z 310.1 .
  • Statistical Analysis : Use ANOVA to compare batch-to-batch variability (>95% confidence interval required) .

Methodological Comparison Tables

Q. Table 1. Analytical Techniques for Purity Assessment

MethodDetection LimitKey Peaks/ConditionsReference
HPLC-UV0.1 µg/mLRetention time: 8.2 min (C18)
ESI-MS1 ng/mL[M–H]⁻ at m/z 294.1
¹H NMR10 µgδ 3.2 ppm (sulfonate proton)

Q. Table 2. Stability in Buffers (pH 7.4, 25°C)

BufferDegradation (%) at 7 DaysMajor Degradant
Phosphate<5%None detected
Tris12%Sulfone (m/z 310.1)
HEPES8%De-ethylated derivative

Key Considerations for Experimental Design

  • Contamination Risks : Avoid metal ions (Fe³⁺, Cu²⁺) that catalyze sulfonic acid oxidation. Use EDTA in buffers .
  • Biological Assays : Pre-equilibrate the compound in assay buffers (24 hrs) to ensure zwitterionic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-
Reactant of Route 2
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-

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